

Application Note: Quantification of Ethyl Octanoate in Wine Samples

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Compound of Interest

Compound Name: Ethyl octanoate

Cat. No.: B045983

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Introduction

Ethyl octanoate is a significant fatty acid ethyl ester (FAEE) found in wine, primarily formed during alcoholic fermentation through the enzymatic reaction between ethanol and octanoic acid. It is a key contributor to the desirable fruity and floral aromas in wine, often described as having notes of apricot, pineapple, and pear. The concentration of **ethyl octanoate** can vary significantly depending on factors such as grape variety, yeast strain, fermentation temperature, and wine aging. Accurate quantification of this compound is crucial for quality control, assessing the impact of different viticultural and enological practices on wine aroma, and for research into the chemical basis of wine flavor. This application note provides a detailed protocol for the quantification of **ethyl octanoate** in wine samples using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a widely adopted, sensitive, and reliable analytical technique.^{[1][2]}

Experimental Protocols

This section details the methodology for the quantification of **ethyl octanoate** in wine, from sample preparation to GC-MS analysis and data processing.

Materials and Reagents

- **Ethyl octanoate** (purity $\geq 99\%$)^[3]
- Internal Standard (IS), e.g., 2-octanol or 3-octanol^[1]

- Sodium chloride (NaCl), analytical grade
- Deionized water
- Ethanol (purity $\geq 96\%$)[3]
- 20 mL headspace vials with PTFE/silicone septa caps
- SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[1][2]

Instrumentation

- Gas chromatograph coupled with a Mass Spectrometer (GC-MS)
- SPME autosampler (or manual SPME holder)
- Heating block or water bath with magnetic stirring capabilities
- Analytical balance

Sample Preparation

- Wine Sample Preparation: If the wine is sparkling, it should be degassed prior to analysis, for instance, by ultrasonication for 10 minutes.[3] For wines with high sugar content (>20 g/L), distillation may be necessary before extraction.[3]
- Aliquoting: Pipette 5 mL of the wine sample into a 20 mL headspace vial.[1]
- Salting Out: Add 1 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which enhances the release of volatile compounds like **ethyl octanoate** into the headspace.[1][4]
- Internal Standard Spiking: Add a precise volume (e.g., 10 μ L) of the internal standard solution (e.g., 2-octanol at 50 mg/L in ethanol) to the vial.[1] The internal standard is crucial for accurate quantification as it corrects for variations in extraction and injection.
- Vial Sealing: Immediately cap the vial securely with a PTFE/silicone septum cap.

HS-SPME Procedure

- **Equilibration:** Place the vial in a heating block or water bath set to a specific temperature (e.g., 45 °C) and allow it to equilibrate for a set time (e.g., 15 minutes) with gentle agitation. [1] This step allows the volatile compounds, including **ethyl octanoate**, to reach a state of equilibrium between the liquid and vapor (headspace) phases.
- **Extraction:** Insert the SPME fiber (previously conditioned according to the manufacturer's instructions) into the headspace of the vial, ensuring the fiber does not touch the liquid sample. Expose the fiber to the headspace for a defined period (e.g., 20-45 minutes) at the same temperature to allow for the adsorption of the volatile compounds. [1][5]
- **Desorption:** After extraction, retract the fiber and immediately insert it into the hot GC inlet (e.g., 250 °C) for a specified time (e.g., 5 minutes) to desorb the analytes onto the GC column. [2]

GC-MS Analysis

The following are typical GC-MS parameters that may need to be optimized for a specific instrument and application.

- **Injector:** Splitless mode, 250 °C.
- **Carrier Gas:** Helium at a constant flow rate (e.g., 1.0 mL/min). [1]
- **Column:** A non-polar or medium-polarity capillary column is typically used, such as an HP-INNOWAX (30 m x 0.25 mm x 0.25 µm) or a VF-5ms (30 m x 0.25 mm x 0.25 µm). [1][2]
- **Oven Temperature Program:**
 - Initial temperature: 40 °C, hold for 2 minutes. [1]
 - Ramp 1: Increase to 80 °C at 3 °C/min. [1]
 - Ramp 2: Increase to 180 °C at 3 °C/min. [1]
 - Ramp 3: Increase to 230 °C at 10 °C/min, hold for 5 minutes. [1]

- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: m/z 35-350.[1]
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 230 °C.[6]

Quantification

- Compound Identification: Identify **ethyl octanoate** and the internal standard in the chromatogram based on their retention times and by comparing their mass spectra with a reference library (e.g., NIST).
- Calibration Curve: Prepare a series of calibration standards by spiking a model wine solution (e.g., 12% ethanol in water at pH 3.5) with known concentrations of **ethyl octanoate** and a constant concentration of the internal standard. Analyze these standards using the same HS-SPME-GC-MS method.
- Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of **ethyl octanoate** to the peak area of the internal standard against the concentration of **ethyl octanoate**.
- Concentration Calculation: Determine the concentration of **ethyl octanoate** in the wine samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.

Data Presentation

The concentration of **ethyl octanoate** can vary widely among different wine types. The following table summarizes typical concentration ranges found in various studies.

Wine Type	Ethyl Octanoate Concentration (µg/L)	Reference
Red Wines (General)	8.18 - 409.46	[7]
White Wines (General)	22.97 - 217.99	[7]
Chardonnay	Present, a key contributor to aroma	[8]
Cabernet Sauvignon	Major ester component	[8]
Sparkling Wines	588.0 - 599.4	[9]

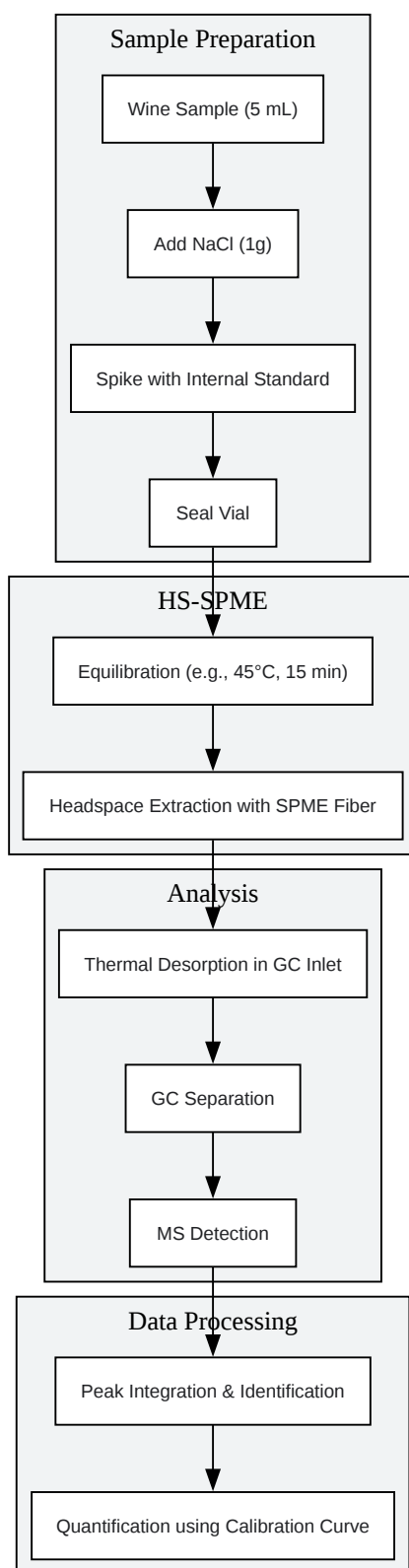
Method Validation Parameters

The analytical method should be validated to ensure its reliability. Typical validation parameters for the quantification of **ethyl octanoate** in wine are summarized below.

Parameter	Typical Value	Reference
Limit of Detection (LOD)	0.001 - 2.554 µg/L	[5]
Limit of Quantification (LOQ)	0.003 - 7.582 µg/L	[5]
Linearity (r^2)	> 0.99	[10]
Repeatability (RSD)	1.2% - 13.4%	[5]
Accuracy	92.4% - 102.6%	[5]

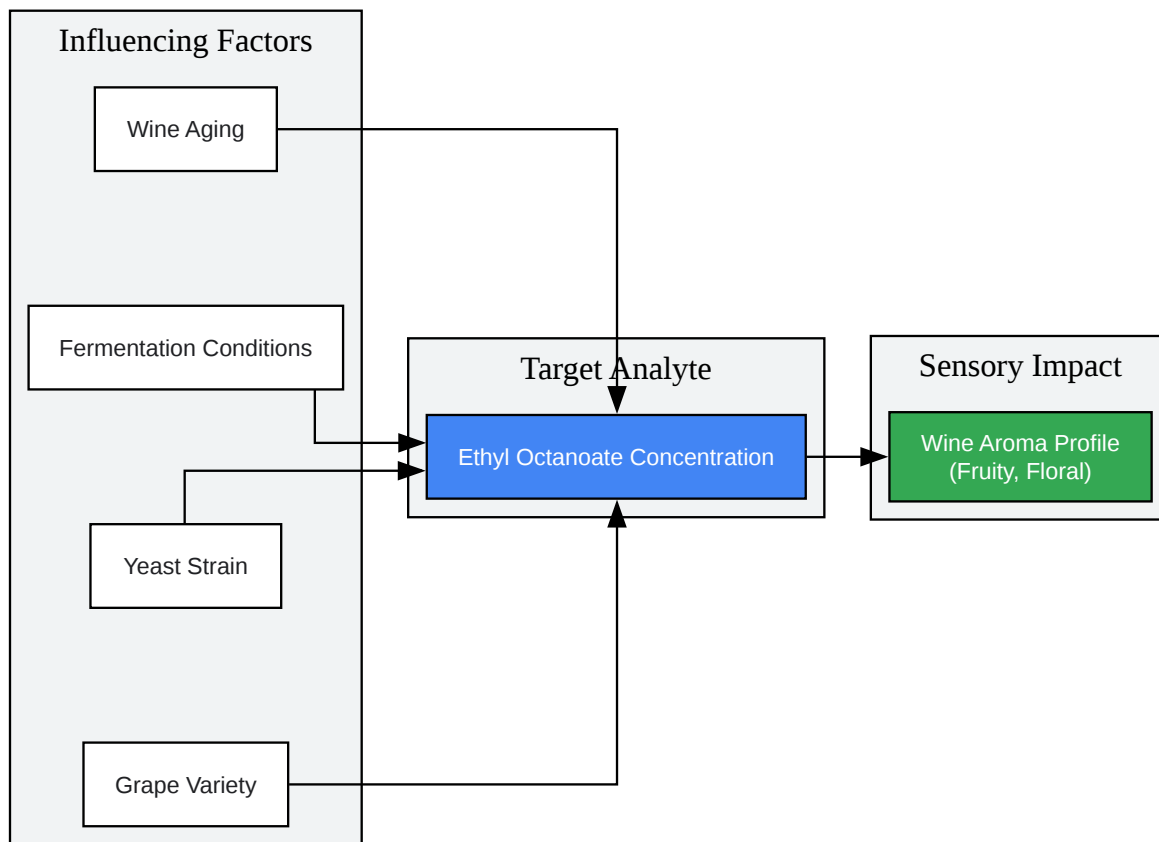
Visualizations

The following diagrams illustrate the experimental workflow for the quantification of **ethyl octanoate** in wine.



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Caption: Experimental workflow for **ethyl octanoate** quantification.



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Caption: Factors influencing **ethyl octanoate** and its impact.

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